molecular formula Ca3P2 B074192 Calcium phosphide (Ca3P2) CAS No. 1305-99-3

Calcium phosphide (Ca3P2)

Cat. No.: B074192
CAS No.: 1305-99-3
M. Wt: 182.2 g/mol
InChI Key: HMJZRBDFJAQGEY-UHFFFAOYSA-N
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Description

Calcium phosphide is an inorganic compound with the chemical formula Ca3P2. It is one of several phosphides of calcium and is described as a salt-like material composed of calcium ions (Ca2+) and phosphide ions (P3-). This compound typically appears as a red-brown crystalline powder or grey lumps. It is known for its use in various applications, including as a rodenticide and in pyrotechnics .

Preparation Methods

Calcium phosphide can be synthesized through several methods:

Chemical Reactions Analysis

Reaction with Water

Calcium phosphide undergoes vigorous hydrolysis in water to produce calcium hydroxide (Ca(OH)₂) and phosphine gas (PH₃), a toxic and flammable byproduct. The balanced equation is:

Ca3P2+6H2O3Ca OH 2+2PH3\text{Ca}_3\text{P}_2+6\text{H}_2\text{O}\rightarrow 3\text{Ca OH }_2+2\text{PH}_3

This reaction is exothermic and often leads to spontaneous ignition of PH₃ in air 6 .

Key observations from studies:

  • Stoichiometric limitations : Excess water suppresses PH₃ ignition but does not halt gas production .

  • Reaction rate : Over 50% of the theoretical PH₃ yield forms within 15 minutes under excess water conditions .

Table 1: Reaction Conditions and Products

ReactantsProductsConditionsHazards
Ca₃P₂ + H₂OCa(OH)₂ + PH₃Ambient temperaturePH₃ flammability, toxicity

Reaction with Acids

Calcium phosphide reacts explosively with strong acids (e.g., hydrochloric acid) to release phosphine gas. For example:

Ca3P2+6HCl3CaCl2+2PH3\text{Ca}_3\text{P}_2+6\text{HCl}\rightarrow 3\text{CaCl}_2+2\text{PH}_3

This reaction is highly energetic and necessitates controlled conditions to prevent uncontrolled PH₃ release .

Oxidation Reactions

Exposure to oxygen at elevated temperatures converts Ca₃P₂ into calcium phosphate compounds. A study injecting oxygen into molten Ca₃P₂ slag demonstrated the formation of:

  • β-tricalcium phosphate (β-3CaO·P₂O₅)

  • Tetracalcium phosphate (4CaO·P₂O₅)

The reaction pathway involves:

3CaO+PCa3P2+O2(High temperature oxidation)3\text{CaO}+\text{P}\rightarrow \text{Ca}_3\text{P}_2+\text{O}_2\quad (\text{High temperature oxidation})

XRD analysis confirmed these phases, highlighting Ca₃P₂’s role in synthesizing phosphate materials for industrial applications .

Table 2: Oxidation Products of Ca₃P₂

Starting MaterialOxidizing AgentProducts FormedCrystal Structure
Ca₃P₂O₂β-3CaO·P₂O₅, 4CaO·P₂O₅Rhombohedral, Monoclinic

Reactions with Halogens and Non-Metals

Calcium phosphide exhibits reactivity with halogens and sulfur:

  • Chlorine : Forms calcium chloride and phosphorus trichloride above 100°C :

    Ca3P2+6Cl23CaCl2+2PCl3\text{Ca}_3\text{P}_2+6\text{Cl}_2\rightarrow 3\text{CaCl}_2+2\text{PCl}_3
  • Sulfur : Reacts to produce calcium sulfide and phosphorus sulfides .

These reactions are utilized in metallurgical processes for purification and material synthesis .

Thermal Behavior and Stability

At temperatures exceeding 750°C, Ca₃P₂ decomposes in inert atmospheres, releasing phosphorus vapor. This property is exploited in its synthesis via carbothermal reduction of calcium phosphate :

Ca3(PO4)2+8CCa3P2+8CO(High temperature reduction)\text{Ca}_3(\text{PO}_4)_2+8\text{C}\rightarrow \text{Ca}_3\text{P}_2+8\text{CO}\quad (\text{High temperature reduction})

Scientific Research Applications

Agricultural Applications

Pesticide and Rodenticide Use
Calcium phosphide is primarily used as a pesticide and rodenticide. It releases phosphine gas upon contact with moisture, which is toxic to pests. This property makes it effective for controlling rodent populations in agricultural settings. The U.S. Environmental Protection Agency (EPA) has classified calcium phosphide as a restricted-use pesticide due to its potential hazards to human health and the environment .

Electronics and Semiconductors

Semiconductor Properties
Calcium phosphide is utilized in the electronics industry due to its semiconductor properties. It is employed in high-power and high-frequency applications, including laser diodes and other electronic devices . The unique electrical characteristics of calcium phosphide make it suitable for various electronic components, enhancing performance in specific applications.

Biomedical Applications

Drug Delivery Systems
Recent research highlights the potential of calcium phosphate nanoparticles, derived from calcium phosphide, in drug delivery systems. These nanoparticles exhibit high biocompatibility and biodegradability, making them ideal carriers for therapeutic agents . They can encapsulate drugs like cisplatin and deliver them effectively to target sites, improving treatment efficacy while minimizing side effects .

Gene Therapy
Calcium phosphate nanoparticles are also being explored for gene therapy applications. Their ability to facilitate the delivery of nucleic acids (e.g., DNA, RNA) into cells positions them as promising tools for genetic interventions . Functionalization techniques allow these nanoparticles to be tailored for specific cellular targeting, enhancing their effectiveness in therapeutic contexts.

Case Studies

Application AreaStudy ReferenceFindings
Agriculture EPA ReportsDemonstrated effectiveness against rodents; classified as restricted-use due to toxicity risks .
Electronics American ElementsConfirmed use in semiconductor devices; enhances performance in laser diodes .
Biomedical PMC8251768Showed high biocompatibility; effective drug delivery systems developed using calcium phosphate nanoparticles .
Gene Therapy MDPI ReviewCalcium phosphate nanoparticles can successfully deliver genetic material; improved targeting through surface modification .

Safety and Environmental Considerations

While calcium phosphide has significant applications, it poses safety risks. Exposure can lead to respiratory issues and irritation of skin and eyes . Therefore, strict handling guidelines are essential in both agricultural and industrial contexts.

Mechanism of Action

The primary mechanism of action of calcium phosphide, especially in its use as a rodenticide, involves the generation of phosphine gas. When ingested by rodents, the acid in their digestive system reacts with calcium phosphide to produce phosphine gas, which is highly toxic and leads to the death of the rodent. The molecular targets and pathways involved include the disruption of cellular respiration and oxidative phosphorylation, leading to cellular damage and death .

Comparison with Similar Compounds

Calcium phosphide can be compared with other metal phosphides such as zinc phosphide and aluminum phosphide:

    Zinc Phosphide (Zn3P2): Similar to calcium phosphide, zinc phosphide is used as a rodenticide and produces phosphine gas upon reaction with stomach acid. zinc phosphide is generally more toxic and faster-acting.

    Aluminum Phosphide (AlP): This compound is also used as a rodenticide and fumigant. It reacts with moisture to produce phosphine gas. Aluminum phosphide is known for its use in grain storage to control pests.

Calcium phosphide is unique in its specific applications in pyrotechnics and as a synthetic precursor, which are less common for zinc and aluminum phosphides .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Calcium Phosphide (Ca₃P₂), and how do reaction conditions influence purity?

Calcium phosphide is typically synthesized via direct combination of calcium metal and red phosphorus at elevated temperatures (800–1000°C) under inert conditions (e.g., argon) to prevent oxidation. Stoichiometric ratios (3:1 Ca:P) are critical to avoid byproducts like CaP or Ca₅P₃. Post-synthesis, grinding in an inert glovebox and annealing can enhance crystallinity. Impurities often arise from oxygen contamination, necessitating rigorous atmosphere control .

Q. What safety protocols are essential when handling Ca₃P₂ in laboratory settings?

Ca₃P₂ reacts violently with water or acids to release phosphine (PH₃), a toxic and flammable gas. Key protocols include:

  • Use of inert atmospheres (gloveboxes) for storage and handling.
  • Ventilated fume hoods for reactions involving hydrolysis.
  • Gas detectors (e.g., PH₃-specific electrochemical sensors) to monitor leaks.
  • Emergency neutralization kits (e.g., potassium permanganate solutions to oxidize PH₃) .

Q. Which analytical techniques are most effective for characterizing Ca₃P₂?

  • X-ray Diffraction (XRD): Confirms crystal structure and phase purity. Sample preparation requires inert mounting to prevent oxidation.
  • SEM-EDS: Maps elemental distribution and detects surface contaminants (e.g., oxide layers).
  • Thermogravimetric Analysis (TGA): Assesses thermal stability up to 1600°C, identifying decomposition pathways .

Table 1: Physicochemical Properties of Ca₃P₂

PropertyValueReference
Molecular Weight182.18 g/mol
Density2.51 g/cm³
Melting Point~1600°C
SolubilityReacts with H₂O (PH₃ release)

Advanced Research Questions

Q. How do computational and experimental data on Ca₃P₂’s electronic structure align, and what discrepancies exist?

Early computational models assumed Ca₃P₂ shared Mg₃P₂’s structure, but experimental XRD revealed a unique cubic lattice with Dirac node rings. Advanced methods like density functional theory (DFT) with hybrid functionals (e.g., HSE06) and angle-resolved photoemission spectroscopy (ARPES) are used to map band structures. Discrepancies in charge carrier mobility (predicted vs. measured) suggest unresolved surface oxidation effects in experiments .

Q. Can Ca₃P₂’s reactivity with water be harnessed for hydrogen storage or energy systems?

The hydrolysis reaction (Ca₃P₂ + 6H₂O → 3Ca(OH)₂ + 2PH₃) produces PH₃, which decomposes to phosphorus and hydrogen above 400°C. Challenges include:

  • Kinetic Control: PH₃ generation rates depend on particle size and pH.
  • Byproduct Management: Ca(OH)₂ passivation layers inhibit complete hydrolysis.
  • Safety: PH₃’s toxicity necessitates closed-loop systems with catalytic converters .

Q. How do environmental factors influence Ca₃P₂ degradation in soil systems?

In soil, Ca₃P₂ hydrolyzes to PH₃ and Ca²⁺, which interact with phosphates and organic matter. Key methodologies:

  • ICP-MS: Quantifies Ca²⁺ and phosphorus speciation.
  • Hydrolysis Rate Studies: Varied pH and moisture levels simulate environmental conditions.
  • Microcosm Experiments: Track PH₃ emission and microbial impacts (e.g., inhibition of nitrifying bacteria) .

Q. What strategies resolve contradictions between historical and contemporary Ca₃P₂ data?

Historical studies often misattributed properties due to impurities. Modern approaches include:

  • Controlled Synthesis: Adjusting stoichiometry and annealing times.
  • In Situ Characterization: Synchrotron XRD during thermal treatment.
  • Comparative Analysis: Benchmarking against high-purity Mg₃P₂ and Sr₃P₂ .

Q. Methodological Notes

  • XRD Sample Prep: Seal powdered Ca₃P₂ in capillary tubes under argon to prevent oxidation.
  • PH₃ Detection: Combine gas chromatography with pulsed discharge detectors (GC-PDD) for sub-ppm sensitivity.
  • DFT Parameters: Use projector-augmented wave (PAW) pseudopotentials and spin-orbit coupling corrections for accurate bandgap predictions .

Properties

IUPAC Name

tricalcium;phosphorus(3-)
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InChI

InChI=1S/3Ca.2P/q3*+2;2*-3
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InChI Key

HMJZRBDFJAQGEY-UHFFFAOYSA-N
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Canonical SMILES

[P-3].[P-3].[Ca+2].[Ca+2].[Ca+2]
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Molecular Formula

Ca3P2
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DSSTOX Substance ID

DTXSID0058271
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Molecular Weight

182.18 g/mol
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Physical Description

Calcium phosphide appears as red-brown crystals to gray granular lumps. It reacts with water to form calcium hydroxide and phosphine, a flammable poisonous gas. Phosphine will normally ignite spontaneously in contact with air. If there is an excess of water this fire of phosphine will not normally ignite surrounding combustible material., Red-brown crystals or gray lumps with a musty odor like acetylene; [HSDB], RED-BROWN CRYSTALLINE POWDER OR GREY LUMPS.
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Boiling Point

Decomposes
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Solubility

Insol in alcohol, ether; reacts with water, Decomposed by water to phosphine
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Density

2.51 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.51, 2.5 g/cm³
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Color/Form

Red-brown crystalline powder or gray lumps, Hygroscopic crystals

CAS No.

1305-99-3
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Melting Point

2910 °F (USCG, 1999), About 1600 °C, 1600 °C
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